molecular formula C11H12N4O B13167560 5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one

5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one

Cat. No.: B13167560
M. Wt: 216.24 g/mol
InChI Key: ZBEGJARMEJMGFD-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one typically involves the reaction of 4-aminobenzylamine with 3-methyl-1,2,4-triazine-6-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-3-methyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C11H12N4O/c1-7-13-10(11(16)15-14-7)6-8-2-4-9(12)5-3-8/h2-5H,6,12H2,1H3,(H,15,16)

InChI Key

ZBEGJARMEJMGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=N1)CC2=CC=C(C=C2)N

Origin of Product

United States

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